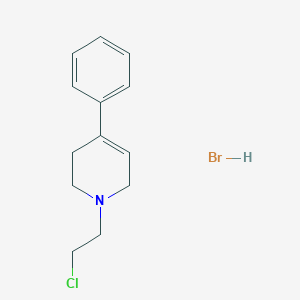
1-(2-chloroethyl)-4-phenyl-3,6-dihydro-2H-pyridine;hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloroethyl)-4-phenyl-3,6-dihydro-2H-pyridine;hydrobromide is an organic compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a chloroethyl group attached to a phenyl-substituted dihydropyridine ring. The hydrobromide salt form enhances its solubility and stability, making it suitable for various applications.
Méthodes De Préparation
The synthesis of 1-(2-chloroethyl)-4-phenyl-3,6-dihydro-2H-pyridine;hydrobromide typically involves several steps:
-
Synthetic Routes and Reaction Conditions
- The initial step often involves the formation of the dihydropyridine ring through a cyclization reaction.
- The chloroethyl group is introduced via a nucleophilic substitution reaction, where a suitable precursor reacts with a chloroethylating agent under controlled conditions.
- The phenyl group is usually added through a Friedel-Crafts alkylation or acylation reaction.
- The final step involves the conversion of the free base to the hydrobromide salt by reacting with hydrobromic acid.
-
Industrial Production Methods
- Industrial production may involve optimization of reaction conditions to maximize yield and purity.
- Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to ensure high-quality production.
Analyse Des Réactions Chimiques
1-(2-Chloroethyl)-4-phenyl-3,6-dihydro-2H-pyridine;hydrobromide undergoes various chemical reactions, including:
-
Types of Reactions
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with various nucleophiles.
-
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react under basic or acidic conditions.
-
Major Products
- Oxidation yields N-oxides.
- Reduction produces piperidine derivatives.
- Substitution reactions yield various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(2-Chloroethyl)-4-phenyl-3,6-dihydro-2H-pyridine;hydrobromide has diverse applications in scientific research:
-
Chemistry
- Used as a building block for the synthesis of more complex organic molecules.
- Serves as a precursor in the development of novel pharmaceuticals and agrochemicals.
-
Biology
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
- Used in studies to understand the interaction of chloroethyl groups with biological macromolecules.
-
Medicine
- Explored for its potential therapeutic applications, particularly in the treatment of certain cancers.
- Studied for its ability to cross biological membranes and target specific cellular pathways.
-
Industry
- Utilized in the production of specialty chemicals and intermediates.
- Employed in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(2-chloroethyl)-4-phenyl-3,6-dihydro-2H-pyridine;hydrobromide involves several key steps:
Molecular Targets and Pathways:
Comparaison Avec Des Composés Similaires
1-(2-Chloroethyl)-4-phenyl-3,6-dihydro-2H-pyridine;hydrobromide can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
1-(2-Chloroethyl)piperidine hydrochloride: Similar in structure but lacks the phenyl group, leading to different biological activities.
1-(2-Chloroethyl)pyrrolidine hydrochloride: Contains a pyrrolidine ring instead of a dihydropyridine ring, resulting in distinct chemical properties.
Semustine: An alkylating agent used in chemotherapy, shares the chloroethyl group but has a different overall structure and application.
-
Uniqueness
- The presence of the phenyl group in this compound provides additional hydrophobic interactions, enhancing its binding affinity to certain biological targets.
- The dihydropyridine ring offers unique electronic properties that can influence its reactivity and interaction with biological molecules.
Propriétés
Numéro CAS |
56079-67-5 |
|---|---|
Formule moléculaire |
C13H17BrClN |
Poids moléculaire |
302.64 g/mol |
Nom IUPAC |
1-(2-chloroethyl)-4-phenyl-3,6-dihydro-2H-pyridine;hydrobromide |
InChI |
InChI=1S/C13H16ClN.BrH/c14-8-11-15-9-6-13(7-10-15)12-4-2-1-3-5-12;/h1-6H,7-11H2;1H |
Clé InChI |
TYXSMKUPNSWBON-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC=C1C2=CC=CC=C2)CCCl.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


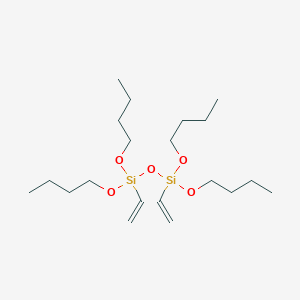


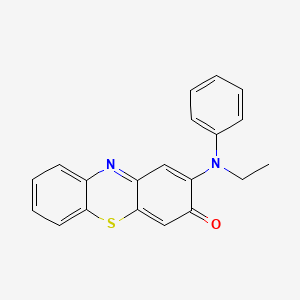
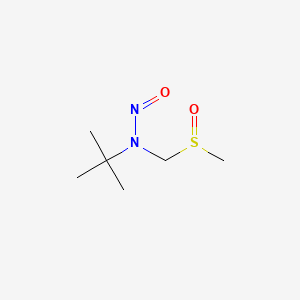
![3-Phenyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14647782.png)
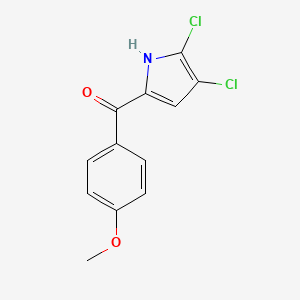

![1,3-Bis[[(carbamoylamino)methylcarbamoylamino]methyl]urea](/img/structure/B14647790.png)
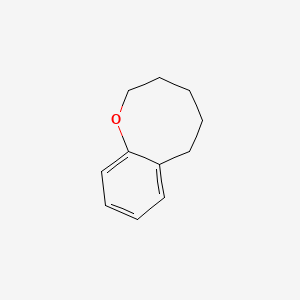
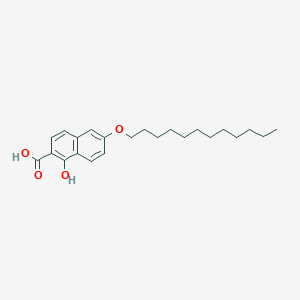
![N,N,N-Trimethyl-3-nitroimidazo[1,2-b]pyridazin-6-aminium chloride](/img/structure/B14647817.png)
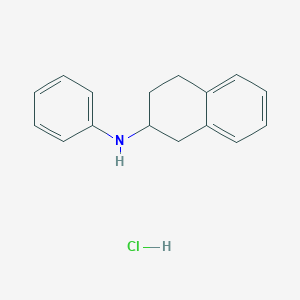
![2,4-Dichloro-6-{[(cyclohexylmethyl)amino]methyl}phenol](/img/structure/B14647824.png)
